1,2,4-trifluoro-9-methyl-N-propylacridin-3-amine
Overview
Description
1,2,4-trifluoro-9-methyl-N-propylacridin-3-amine is a fluorinated acridine derivative Acridines are known for their diverse applications in medicinal chemistry, particularly as antimalarial and anticancer agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-trifluoro-9-methyl-N-propylacridin-3-amine typically involves multi-step organic synthesis. The starting materials often include fluorinated aromatic compounds and acridine derivatives. Common synthetic routes may involve:
Nucleophilic substitution reactions: Introduction of fluorine atoms into the acridine ring.
Alkylation reactions: Addition of the propyl group to the nitrogen atom.
Methylation reactions: Introduction of the methyl group at the 9th position of the acridine ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale organic synthesis techniques, including:
Batch reactors: For controlled synthesis and purification.
Continuous flow reactors: For efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
1,2,4-trifluoro-9-methyl-N-propylacridin-3-amine can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding N-oxides.
Reduction: Reduction of the acridine ring.
Substitution: Electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Using reagents like halogens, alkyl halides, or nucleophiles under appropriate conditions.
Major Products
Oxidation products: N-oxides of the acridine ring.
Reduction products: Reduced acridine derivatives.
Substitution products: Various substituted acridine derivatives.
Scientific Research Applications
1,2,4-trifluoro-9-methyl-N-propylacridin-3-amine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Biology: Studied for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Investigated for its potential anticancer and antimalarial activities.
Industry: Used in the development of advanced materials and coatings due to its chemical stability and unique properties.
Mechanism of Action
The mechanism of action of 1,2,4-trifluoro-9-methyl-N-propylacridin-3-amine involves its interaction with various molecular targets. The fluorine atoms can enhance the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or binding to DNA. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
1,2,4-trifluoro-9-methylacridine: Lacks the N-propyl group.
9-methyl-N-propylacridinamine: Lacks the trifluoro groups.
1,2,4-trifluoroacridine: Lacks both the methyl and N-propyl groups.
Uniqueness
1,2,4-trifluoro-9-methyl-N-propylacridin-3-amine is unique due to the combination of trifluoro, methyl, and N-propyl groups, which can significantly alter its chemical and biological properties compared to similar compounds
Properties
IUPAC Name |
1,2,4-trifluoro-9-methyl-N-propylacridin-3-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N2/c1-3-8-21-17-14(19)13(18)12-9(2)10-6-4-5-7-11(10)22-16(12)15(17)20/h4-7,21H,3,8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCRPGBKFKHMDMV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C(C2=NC3=CC=CC=C3C(=C2C(=C1F)F)C)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.